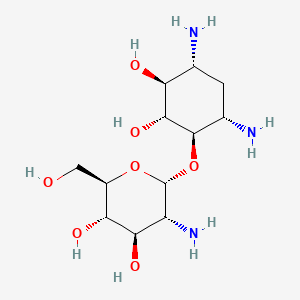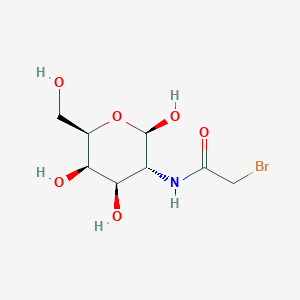
Paromamine
Overview
Description
Paromamine is an aminoglycoside compound that serves as a crucial intermediate in the biosynthesis of 4,5- and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides . These aminoglycosides are potent antimicrobial agents produced by various microorganisms such as Streptomyces, Micromonospora, and Bacillus species . This compound is structurally characterized by its 4α,6α-diaminocyclohexane-1β,2α,3β-triol core, which is further modified to form various clinically important antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paromamine can be synthesized through a series of chemical reactions starting from glucose. The process involves the cyclization of glucose to form an aminocyclitol, followed by various modifications to introduce the necessary functional groups . One common synthetic route involves the use of Escherichia coli engineered for heterologous expression of this compound-producing genes . This method involves disrupting the glucose-6-phosphate isomerase gene to increase the glucose-6-phosphate pool, which is then used to produce this compound through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. For example, Escherichia coli strains engineered to express this compound biosynthetic genes can be cultured in specific media to produce this compound on a large scale . The fermentation broth is then processed to extract and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Paromamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the C3′-deoxygenation catalyzed by the radical S-adenosyl-L-methionine enzyme AprD4, which converts this compound to 4′-oxo-lividamine .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can yield compounds such as 4′-oxo-lividamine.
Reduction: Reduction can produce derivatives with altered functional groups, such as deoxythis compound.
Substitution: Substitution reactions can lead to the formation of various aminoglycoside derivatives with modified side chains.
Scientific Research Applications
Paromamine has several scientific research applications across various fields:
Mechanism of Action
Paromamine exerts its effects primarily through its role as an intermediate in the biosynthesis of aminoglycosides. The compound undergoes various enzymatic modifications to form active antibiotics that inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, leading to the production of defective proteins and ultimately bacterial cell death .
Comparison with Similar Compounds
Neamine: Another aminoglycoside intermediate with a similar structure and function.
2-Deoxystreptamine: The core moiety in many aminoglycosides, including paromamine.
Kanamycin: A clinically important antibiotic derived from this compound.
Uniqueness: this compound is unique due to its role as a common intermediate in the biosynthesis of both 4,5- and 4,6-disubstituted aminoglycosides . This dual functionality makes it a versatile compound in the production of various antibiotics. Additionally, its structural features allow for diverse chemical modifications, enabling the synthesis of novel aminoglycoside derivatives with enhanced antimicrobial properties .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMDVGTXBPWIM-HKEUSBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968057 | |
| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-47-4 | |
| Record name | Paromamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOMYCIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1212991.png)



![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)


![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)





